(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine ring.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents such as fluorobenzene and methoxybenzene derivatives.
Formation of the Methylidene and Imino Groups: The final step involves the condensation of the intermediate compounds to form the desired product, often under mild heating and in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and are often conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a wide range of functionalized derivatives.
Scientific Research Applications
(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with varying functional groups.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups and different core structures.
Uniqueness
(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(6Z)-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O2S/c26-19-11-9-16(10-12-19)15-32-20-8-4-5-17(13-20)14-21-22(27)30-25(28-23(21)31)33-24(29-30)18-6-2-1-3-7-18/h1-14,27H,15H2/b21-14-,27-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOFXDBMWOJQPG-CVQSDPGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.